Aqabamycin C
Overview
Description
Aqabamycin C is a type of maleimide derivative . It is one of the seven novel maleimide derivatives named aqabamycins, which were isolated from a marine Vibrio species . The molecular formula of Aqabamycin C is C16H10N2O5 .
Synthesis Analysis
Aqabamycin C was isolated from a marine Vibrio species found on the surface of the soft coral Sinularia polydactyla collected in the Red Sea . The Vibrio species was found to be a prolific producer of secondary metabolites with antibacterial and cytotoxic activities . The exact synthesis process of Aqabamycin C is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of Aqabamycin C is characterized by its molecular formula C16H10N2O5 . It has an average mass of 310.261 Da and a monoisotopic mass of 310.058960 Da .Physical And Chemical Properties Analysis
Aqabamycin C has a molecular formula of C16H10N2O5, an average mass of 310.261 Da, and a monoisotopic mass of 310.058960 Da .Scientific Research Applications
Subheading Synthesis and Structural Details of Aqabamycin G
The marine alkaloid aqabamycin G has been synthesized for the first time. This synthesis involved a stepwise addition of an indole motif and a substituted diazo-benzenoid unit derived from acetaminophen to maleimide. This research provides insights into the structural complexity and synthetic challenges associated with aqabamycins, potentially contributing to the understanding of their biological functions (Vargas, Kaufman, & Larghi, 2022).
Structural Elucidation of Aqabamycins A-G
Subheading Discovery and Structural Complexity of Aqabamycins
Aqabamycins A-G, secondary metabolites with antibacterial and cytotoxic activities, were isolated from a marine Vibrio strain. These compounds include aqabamycin C among other derivatives and display a diverse range of biological activities. This discovery underscores the potential of aqabamycins in biotechnological and pharmaceutical applications, demonstrating the rich chemical diversity and biological relevance of marine microorganisms (Yao et al., 2010).
Taxonomy and Biological Activities of Aqabamycins
Subheading Bioactivity and Isolation of Aqabamycin Variants
During a screening of marine bacteria, a Vibrio species was found to produce secondary metabolites, including aqabamycin C, with notable antibacterial and cytotoxic properties. This highlights the importance of marine biodiversity in discovering bioactive compounds and suggests a potential role for aqabamycins in developing new therapeutic agents (Al-Zereini, Yao, Laatsch, & Anke, 2010).
properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-4-phenylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-12-7-6-10(8-11(12)18(22)23)14-13(15(20)17-16(14)21)9-4-2-1-3-5-9/h1-8,19H,(H,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZWHCDOYSVJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aqabamycin C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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